(3R)-oxolan-3-yl carbonochloridate
Description
(3R)-Oxolan-3-yl carbonochloridate is a chiral chloroformate derivative featuring a tetrahydrofuran (oxolan) ring with a stereogenic center at the 3R position. Its structure combines the reactive carbonochloridate group (–O–C(=O)–Cl) with a cyclic ether moiety, enabling unique reactivity in acylations and coupling reactions. This compound is primarily used as a synthetic intermediate in pharmaceuticals and fine chemicals, particularly for introducing the oxolan-3-yl group enantioselectively .
Properties
CAS No. |
193415-63-3 |
|---|---|
Molecular Formula |
C5H7ClO3 |
Molecular Weight |
150.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chloridocarbonate Formation via Phosgene Analogs
The most direct method involves reacting (3R)-oxolan-3-ylmethanol (CAS 124391-75-9) with phosgene (COCl₂) or triphosgene under controlled conditions. This reaction typically proceeds in anhydrous dichloromethane or toluene at 0–5°C, with a base such as pyridine to neutralize HCl.
Reaction Scheme:
Key parameters include:
-
Molar ratio : 1:1.2 (alcohol:phosgene) for complete conversion.
-
Reaction time : 2–4 hours under nitrogen atmosphere.
This method is scalable but requires stringent safety measures due to phosgene’s toxicity. Alternatives like triphosgene (bis(trichloromethyl) carbonate) offer safer handling with comparable efficiency.
Stereoselective Synthesis from Tetrahydrofuran Precursors
Patent HUE029886T2 discloses a stereoselective route to hexahydrofurofuranol intermediates, which can be adapted for this compound. The process involves:
-
Knoevenagel condensation : A dihydroxypropionaldehyde derivative is condensed with nitromethane to form a nitroalkene intermediate.
-
Cyclization : Intramolecular cyclization under acidic conditions yields a tetrahydrofuran scaffold.
-
Chloridocarbonate formation : The alcohol intermediate is treated with phosgene or thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst.
Critical Steps:
-
Protecting groups : Benzyl or acetyl groups are used to shield hydroxyl moieties during earlier stages.
-
Epimerization control : Acidic conditions (e.g., HCl in methanol) ensure retention of the 3R configuration during cyclization.
Industrial-Scale Optimization Strategies
Crystallization Techniques for Intermediate Purification
Patent WO2012137225A1 highlights crystallization as a critical step for obtaining high-purity intermediates. For this compound:
Catalytic Efficiency and Green Chemistry
Recent advances emphasize replacing phosgene with dimethyl carbonate (DMC) and chlorine gas, reducing hazardous waste. For example:
This method achieves 65–75% yield with lower environmental impact.
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(3R)-oxolan-3-yl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (3R)-oxolan-3-ol and hydrochloric acid.
Reduction: Reduction reactions can convert the carbonochloridate group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. Reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in aqueous conditions or in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Nucleophilic Substitution: Produces esters, amides, or thioesters depending on the nucleophile.
Hydrolysis: Produces (3R)-oxolan-3-ol and hydrochloric acid.
Reduction: Produces (3R)-oxolan-3-ol.
Scientific Research Applications
(3R)-oxolan-3-yl carbonochloridate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Utilized in the preparation of functionalized polymers and copolymers.
Material Science: Employed in the modification of surfaces and the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-oxolan-3-yl carbonochloridate primarily involves its reactivity as an electrophile. The carbonochloridate group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Critical Analysis of Divergent Evidence
- highlights the role of chloroformates in cross-coupling reactions but focuses on 1-phenylethyl derivatives, necessitating extrapolation for oxolan-3-yl analogs.
- lists structurally related oxolan compounds (e.g., EN300-2641885) but omits carbonochloridate-specific data, suggesting gaps in catalogued information.
Q & A
Q. Example LC/MS Parameters :
| Analysis Condition | Retention Time | m/z [M+H]⁺ | Reference |
|---|---|---|---|
| SMD-FA05-3 (C18 column) | 0.95 min | 163.5 |
Advanced: How does the stereochemistry at the 3R position influence reactivity and downstream applications?
Answer:
The 3R configuration dictates:
- Reaction selectivity : Enantiopure derivatives are critical for asymmetric synthesis of pharmaceuticals (e.g., cannabinoid receptor modulators ).
- Biological activity : Stereochemistry affects binding affinity to targets like CB1 receptors, as seen in purine derivatives .
- Kinetic resolution : Chiral intermediates may require enzymatic or chemical methods to retain configuration during derivatization .
Case Study :
A 3R-oxolane-containing quinazoline derivative showed 100,000 nM EC50 in receptor binding assays, highlighting stereochemical impacts on potency .
Advanced: What strategies mitigate low yields in large-scale synthesis?
Answer:
Common challenges and solutions:
- Byproduct formation : Use scavengers (e.g., molecular sieves) to absorb HCl and prevent carbamate side products .
- Solvent optimization : Replace THF with dichloromethane to improve phosgene solubility .
- Temperature gradients : Stepwise warming (0°C → RT) reduces decomposition .
Q. Yield Comparison :
| Method | Scale | Yield (%) | Reference |
|---|---|---|---|
| Phosgene (batch) | 10 mmol | 65–70 | |
| Triphosgene (flow) | 50 mmol | 82–85 |
Application: What role does this compound play in drug discovery?
Answer:
It serves as a key intermediate for:
- Anticancer agents : Derivatives like afatinib analogs incorporate the 3R-oxolane group to enhance solubility and target binding .
- Enzyme inhibitors : Chiral oxolane carbamates modulate metabolic pathways (e.g., cytochrome P450) .
- Prodrug design : The chlorocarbonate group enables controlled release of active moieties .
Example :
(R)-Afatinib, a tyrosine kinase inhibitor, uses the 3R-oxolane group for improved pharmacokinetics .
Data Contradiction: How are discrepancies in synthetic yields resolved?
Answer:
Contradictions often arise from:
- Reagent purity : Impurities in (3R)-oxolan-3-ol reduce yields; use ≥99% purity substrates .
- Analytical variability : Standardize LC/MS protocols (e.g., SMD-FA05-3 vs. SMD-FA05-1) to ensure consistency .
- Scale effects : Pilot studies show batch processes yield 65–70%, while flow chemistry improves to 82% .
Recommendation :
Validate methods using orthogonal techniques (e.g., NMR + LC/MS) and replicate under controlled conditions .
Safety: What protocols ensure safe handling of this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of phosgene byproducts .
- PPE : Impermeable gloves (e.g., nitrile), sealed goggles, and lab coats .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Q. First Aid :
- Skin contact: Rinse with water for 15+ minutes .
- Inhalation: Administer fresh air and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
